8-Bromo-3-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

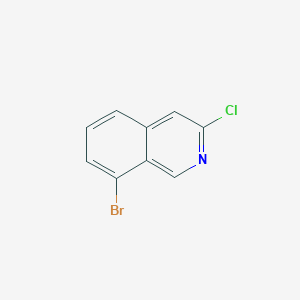

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXKDKSTIONNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679864 | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-63-5 | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation

Introduction: The Enduring Significance of the Isoquinoline Core in Modern Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for the design of molecules with diverse biological activities.[1] Halogenated isoquinolines, in particular, serve as highly versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of 8-Bromo-3-chloroisoquinoline, a dihalogenated isoquinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document will synthesize known information, draw logical inferences from closely related structures, and propose scientifically sound protocols for its synthesis and potential applications.

Physicochemical and Structural Characteristics of this compound

Chemical Structure and Identifiers

The structure of this compound is characterized by a bromine atom at the 8-position and a chlorine atom at the 3-position of the isoquinoline ring system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [3] |

| Molecular Weight | 242.50 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1029720-63-5 | [3] |

| SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [3] |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.8 | [3] |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature |

Predicted Spectroscopic Characteristics

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the benzene and pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons directly attached to the halogens (C3 and C8) will show characteristic shifts, and their signals may be broadened or show reduced intensity depending on the relaxation times.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl and C-Br stretching vibrations at lower frequencies (generally below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom and one chlorine atom. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a specific intensity ratio due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the reviewed literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of halogenated isoquinolines. The proposed pathway involves the initial synthesis of 8-bromoisoquinoline followed by a regioselective chlorination at the 3-position.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromoisoquinoline from Isoquinoline

This procedure is adapted from established methods for the bromination of isoquinoline.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Bromination: To the resulting solution, add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 0°C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of approximately 8-9. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-bromoisoquinoline.

Step 2: Synthesis of this compound from 8-Bromoisoquinoline

The chlorination of the 3-position of the isoquinoline ring can be achieved using various chlorinating agents.

-

Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, place 8-bromoisoquinoline.

-

Chlorination: Add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the solution with a base and extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Potential Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity allows for sequential, site-selective functionalization of the isoquinoline core, making it a valuable building block for creating libraries of complex molecules.

Caption: Potential sequential cross-coupling reactions of this compound.

Key Synthetic Transformations

-

Suzuki-Miyaura Coupling: The C8-Br bond can be selectively coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents.[4] The less reactive C3-Cl bond would likely remain intact under carefully controlled conditions, allowing for a subsequent coupling reaction at that position.

-

Buchwald-Hartwig Amination: The C8-Br position can be selectively aminated with various primary or secondary amines using a palladium catalyst. This reaction is a powerful tool for installing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

-

Sonogashira Coupling: The C8-Br bond can undergo coupling with terminal alkynes to introduce alkynyl moieties, which are useful for further transformations or as part of a final target structure.

-

Heck Reaction: The C8-Br bond can be coupled with alkenes to form new carbon-carbon double bonds.

The resulting products from these initial couplings at the C8 position would still possess the chloro-substituent at the C3 position, which can then be targeted for further functionalization under more forcing reaction conditions or with more active catalyst systems. This stepwise approach provides a high degree of control over the final molecular structure.

Potential as a Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions with target proteins. Given the prevalence of halogenated heterocycles in approved drugs, this compound represents an attractive starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

Safety and Handling

Based on available GHS information, this compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a synthetically valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its dihalogenated nature, with the potential for regioselective functionalization, offers a powerful platform for the creation of diverse and complex molecular architectures. While a comprehensive experimental characterization of this compound is currently lacking in the public domain, this guide has provided a framework for its synthesis, predicted properties, and potential applications based on established chemical principles. Further research into the experimental validation of its properties and the exploration of its reactivity in various chemical transformations will undoubtedly unlock its full potential for the development of novel pharmaceuticals and functional materials.

References

8-Bromo-3-chloroisoquinoline CAS number 1029720-63-5

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline (CAS: 1029720-63-5): Synthesis, Reactivity, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring two distinct halogen atoms on the isoquinoline scaffold, provides orthogonal handles for sequential, site-selective functionalization. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideally suited for a variety of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, predicted spectroscopic data, and the synthetic utility of this compound, positioning it as a versatile building block for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents.

Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast number of natural products, most notably a wide range of alkaloids such as papaverine and morphine.[1] This structural prominence has translated into extensive applications in drug discovery, with isoquinoline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] The ability to precisely substitute the isoquinoline ring is therefore crucial for modulating pharmacological activity, making polysubstituted intermediates like this compound highly valuable.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core properties are derived from its aromatic, heterocyclic structure. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 1029720-63-5 | [4][5] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [4] |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 240.92939 Da | [4] |

Synthetic Strategies

Proposed Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic systems and is particularly effective for creating chloro-substituted heterocyclic rings.[6] This strategy offers a convergent and efficient route starting from a readily available bromoaniline derivative.

Caption: Proposed Vilsmeier-Haack synthesis route.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated. All procedures should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of N-(2-bromophenyl)acetamide

-

To a stirred solution of 2-bromoaniline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.

-

Purify the product by recrystallization or column chromatography to obtain pure N-(2-bromophenyl)acetamide.

-

Causality: The acetylation of the aniline nitrogen transforms the activating amino group into a moderately deactivating amide. This is crucial for directing the subsequent electrophilic cyclization and for the Vilsmeier-Haack chemistry to proceed effectively.

-

Step 2: Vilsmeier-Haack Cyclization to this compound

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~5 equiv.).

-

Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equiv.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[7]

-

Add a solution of N-(2-bromophenyl)acetamide (1.0 equiv.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC. The reaction is driven by the cyclization of the acetamide onto the benzene ring, followed by dehydration and chlorination.[8]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium acetate or sodium carbonate solution, until the pH is approximately 7-8.

-

The crude product should precipitate from the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product.

Predicted Spectroscopic Characterization

As experimental spectra are not publicly available, the following data are predicted based on the known effects of substituents on the isoquinoline core and general spectroscopic principles.[9]

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show 5 distinct signals in the aromatic region (approx. δ 7.5-9.5 ppm). The H1 proton will likely be the most downfield singlet. The protons on the brominated ring (H5, H6, H7) will form a complex multiplet system, while the H4 proton will appear as a singlet. |

| ¹³C NMR | The proton-decoupled spectrum should exhibit 9 signals for the 9 unique carbon atoms. Carbons adjacent to nitrogen (C1, C3) will be downfield. The C-Br and C-Cl carbons will show characteristic shifts, with the C-Cl bond having a significant deshielding effect. |

| Mass Spec. | The mass spectrum will be highly characteristic due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a distinctive cluster of molecular ion peaks: M⁺ (m/z ~241), M+2 (m/z ~243, highest intensity), and M+4 (m/z ~245).[9] |

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

-

C3-Position (Chloro): The chlorine atom at the C3 position is part of an electron-deficient pyridine ring, activated by the ring nitrogen. It is therefore susceptible to Nucleophilic Aromatic Substitution (SₙAr) with a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

-

C8-Position (Bromo): The bromine atom is on the benzenoid ring and behaves as a typical aryl bromide. It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.

This orthogonal reactivity enables the molecule to be used as a versatile scaffold for building molecular complexity.

Caption: Orthogonal reactivity pathways of the title compound.

Applications in Drug Discovery

Halogenated building blocks are foundational in modern drug discovery.[10] The bromine atom, in particular, often enhances biological activity or serves as a synthetic handle. This compound is an ideal starting material for generating diverse chemical libraries for high-throughput screening.

For example, a researcher could:

-

Perform a Suzuki coupling at the C8 position with a library of boronic acids.

-

Take the resulting pool of 8-aryl-3-chloroisoquinolines and react them with a library of amines via SₙAr at the C3 position.

This two-step sequence can rapidly generate thousands of unique, complex molecules from a single, versatile starting material, accelerating the process of lead identification and optimization.[11]

Safety and Handling

While specific toxicity data for this compound is not available, related halogenated isoquinolines are classified as irritants.[12][13][14]

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] May be harmful if swallowed.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands out as a strategically designed synthetic intermediate. Its value is defined not by any intrinsic biological activity but by the synthetic potential unlocked through its two chemically distinct halogen atoms. The ability to perform selective SₙAr and cross-coupling reactions provides chemists with a powerful and flexible tool for the rational design and synthesis of novel isoquinoline derivatives for applications spanning from pharmaceutical research to materials science. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their synthetic programs.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1029720-63-5|this compound|BLD Pharm [bldpharm.com]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arctomsci.com [arctomsci.com]

- 13. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Dihalogenated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Among the vast library of isoquinoline derivatives, halogenated variants are of particular interest to drug development professionals. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[5]

This guide focuses on a specific, strategically di-substituted derivative: 8-Bromo-3-chloroisoquinoline. The presence of two distinct halogens at defined positions on the isoquinoline core offers a versatile platform for further chemical elaboration through modern cross-coupling methodologies. This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[2][6]

This document provides a comprehensive overview of this compound, detailing a robust synthetic protocol, outlining a rigorous characterization workflow to ensure chemical integrity, and exploring its potential applications in the context of modern drug discovery. The insights presented herein are grounded in established chemical principles and are intended to empower researchers and scientists in their quest for next-generation therapeutics.

Molecular Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1029720-63-5 | [7] |

| Molecular Formula | C₉H₅BrClN | [7] |

| Molecular Weight | 242.50 g/mol | [7] |

| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [7] |

| InChIKey | DBTXKDKSTIONNI-UHFFFAOYSA-N | [7] |

Proposed Synthesis of this compound: A Rationale-Driven Approach

A direct, one-pot synthesis of this compound is not well-documented in the literature. Therefore, a multi-step, rational approach is proposed, leveraging well-established transformations of the isoquinoline ring system. The chosen strategy prioritizes regioselectivity and the use of readily available starting materials.

The overall synthetic strategy involves two key stages:

-

Stage 1: Synthesis of 8-Bromoisoquinoline. This intermediate is synthesized via electrophilic bromination of isoquinoline under acidic conditions, which favors substitution on the benzene ring.

-

Stage 2: Introduction of Chlorine at the C3 Position. This is achieved through N-oxidation of 8-bromoisoquinoline, followed by deoxygenative chlorination. N-oxidation activates the pyridine ring, making the C1 and C3 positions susceptible to nucleophilic attack.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Part A: Synthesis of 8-Bromoisoquinoline

Causality: The electrophilic bromination of isoquinoline in a strong acid like concentrated sulfuric acid proceeds via the protonated isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the bromination to the more electron-rich benzene ring. Careful temperature control is crucial to favor substitution at the C8 position over the C5 position.[8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to isoquinoline). Cool the flask to -20°C in a dry ice/acetone bath.

-

Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not rise above 0°C.

-

Bromination: Once the isoquinoline is fully dissolved and the solution is re-cooled to -20°C, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below -15°C.

-

Reaction Monitoring: Stir the reaction mixture at -20°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to pH 9-10 with a concentrated ammonium hydroxide solution, while keeping the mixture cool in an ice bath.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 8-bromoisoquinoline can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound

Causality: The nitrogen lone pair in 8-bromoisoquinoline is nucleophilic and can be oxidized to an N-oxide.[10] This N-oxide functionality withdraws electron density from the pyridine ring, making the C1 and C3 positions electrophilic and thus susceptible to nucleophilic attack by chloride ions. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent to facilitate the deoxygenative chlorination.[11][12]

-

N-Oxidation: Dissolve 8-bromoisoquinoline (1.0 eq.) in a suitable solvent like dichloromethane or chloroform. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the formation of 8-bromoisoquinoline N-oxide by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-oxide is often used in the next step without further purification.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) to the crude 8-bromoisoquinoline N-oxide at 0°C.

-

Reaction: Heat the reaction mixture to reflux (around 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Work-up and Purification: After cooling to room temperature, slowly and carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a solid base like sodium carbonate. Extract the product with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

Structural Elucidation and Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is required. In the absence of published experimental data, a combination of predictive tools and established spectroscopic principles for related compounds provides a robust framework for validation.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic region (δ 7.5-9.5 ppm) with distinct signals for the 5 remaining protons on the isoquinoline core. |

| ¹³C NMR | 9 distinct signals corresponding to the carbon atoms of the isoquinoline ring. |

| Mass Spec (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine and one chlorine atom. |

| FT-IR | Characteristic peaks for C=C and C=N stretching in the aromatic system, and C-H stretching and bending vibrations. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show five distinct signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms. Protons closer to these electronegative atoms will appear further downfield. Online prediction tools can provide more specific chemical shift values.[13][14][15][16][17]

-

¹³C NMR: The carbon NMR spectrum should display nine signals, corresponding to the nine carbon atoms in the isoquinoline ring. The carbons directly attached to the bromine and chlorine atoms (C8 and C3) will be significantly influenced and can be identified based on their chemical shifts.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will be a key identifier. The molecular ion peak should exhibit a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a pattern of peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms (as radicals or HX) and fragmentation of the heterocyclic ring.[18][19][20][21][22]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the isoquinoline core.[23][24][25][26][27]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1620-1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

-

Below 1000 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.

-

~800-600 cm⁻¹: C-Br and C-Cl stretching vibrations.

-

-

Applications in Drug Development: A Focus on Kinase Inhibition

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a major focus of modern drug discovery.[28]

Caption: General signaling pathway illustrating the role of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not publicly available, the structure-activity relationships of related halogenated kinase inhibitors provide compelling rationale for its potential utility:

-

Hydrophobic Interactions: The halogen atoms at the C3 and C8 positions can engage in favorable hydrophobic and halogen bonding interactions within the ATP-binding pocket of kinases.[5] The nature and position of these halogens can significantly impact binding affinity and selectivity.[29][30][31]

-

Vectors for Optimization: The bromine at C8 and chlorine at C3 serve as versatile chemical handles. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a diverse array of substituents can be introduced at these positions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Evaluating Kinase Inhibitory Potential

A typical workflow to assess a new isoquinoline derivative, such as one derived from this compound, would involve the following steps:

-

Primary Kinase Screening: The compound is tested against a broad panel of kinases at a single concentration to identify initial "hits."

-

Dose-Response Analysis: For active compounds, IC₅₀ values (the concentration required to inhibit 50% of the kinase activity) are determined to quantify their potency.

-

Cell-Based Assays: The compound's ability to inhibit signaling pathways in cancer cell lines is evaluated, often by measuring the phosphorylation status of downstream proteins via Western blot.

-

Lead Optimization: Based on the initial biological data, derivatives of the hit compound are synthesized (using this compound as a key intermediate) to improve its drug-like properties.

Conclusion

This compound represents a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its dihalogenated structure provides two distinct points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. Based on the established importance of the isoquinoline scaffold and the strategic placement of halogen atoms, derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. Visualizer loader [nmrdb.org]

- 15. app.nmrium.com [app.nmrium.com]

- 16. PROSPRE [prospre.ca]

- 17. Download NMR Predict - Mestrelab [mestrelab.com]

- 18. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. Isoquinoline [webbook.nist.gov]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 30. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 8-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, chemical reactivity, and potential applications, particularly in the realm of oncology and kinase inhibitor development.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1] The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making halogenated isoquinolines highly sought-after intermediates in drug discovery.[1][2] this compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical elaboration, rendering it a versatile scaffold for the synthesis of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

Core Molecular Attributes

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | PubChem[3] |

| Molecular Weight | 242.50 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1029720-63-5 | PubChem[3] |

| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | PubChem[3] |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | PubChem[3] |

| Monoisotopic Mass | 240.92939 Da | PubChem[3] |

| Appearance | Predicted to be a solid at room temperature | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | - |

Spectroscopic Characterization

2.2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The protons on the isoquinoline ring system will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the deshielding effects of the aromatic rings and the electron-withdrawing nature of the halogen substituents.

2.2.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and chlorine atoms are expected to have their chemical shifts significantly influenced by the "heavy atom effect," which can lead to broader signals and shifts that are sometimes difficult to predict with high accuracy without empirical data.[4] A general prediction of the chemical shift ranges for the carbons in this compound is provided in the table below, based on standard chemical shift tables and data from related structures.[5]

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~150-155 | |

| C3 | ~150-155 | Attached to Chlorine |

| C4 | ~120-125 | |

| C4a | ~135-140 | Quaternary Carbon |

| C5 | ~125-130 | |

| C6 | ~128-133 | |

| C7 | ~128-133 | |

| C8 | ~120-125 | Attached to Bromine |

| C8a | ~130-135 | Quaternary Carbon |

2.2.3. Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, which is a definitive feature for compounds containing both bromine and chlorine. The exact mass can be used to confirm the elemental composition.[3]

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Synthesis and Reactivity

A reliable and scalable synthetic route is paramount for the practical application of this compound. While a direct, one-pot synthesis is not prominently documented, a plausible and logical synthetic strategy can be devised based on established methodologies for the synthesis of its precursors.

Proposed Synthetic Pathway

A two-step synthetic approach starting from commercially available isoquinoline is proposed. This pathway involves the initial bromination of the isoquinoline core, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 8-Bromoisoquinoline

The synthesis of 8-bromoisoquinoline can be achieved through the electrophilic bromination of isoquinoline. A well-established method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[6][7] Careful temperature control is crucial to selectively favor the formation of the 8-bromo isomer over other isomers.[7]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

-

Slowly add isoquinoline while maintaining the temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Add N-bromosuccinimide portion-wise, ensuring the internal temperature remains between -25°C and -20°C.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture onto crushed ice and carefully neutralize with an aqueous ammonia solution to a pH of ~9, keeping the temperature below 25°C.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 8-bromoisoquinoline.

Step 2: Chlorination of 8-Bromoisoquinoline

The introduction of the chlorine atom at the 3-position of the 8-bromoisoquinoline intermediate can be accomplished using standard chlorinating agents. This type of transformation often proceeds via an N-oxide intermediate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

-

Dissolve 8-bromoisoquinoline in a suitable solvent (e.g., chloroform or acetic acid).

-

Add an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to form the N-oxide.

-

After the formation of the N-oxide is complete, remove the solvent.

-

Treat the crude N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux for several hours.

-

After completion, cool the reaction and carefully quench by pouring it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the final product, this compound, by column chromatography.

Chemical Reactivity and Synthetic Utility

The two distinct halogen substituents on the isoquinoline ring of this compound provide a platform for a variety of chemical transformations, making it a valuable intermediate for generating molecular diversity.

Caption: Key reaction types for the functionalization of this compound.

3.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions due to the higher reactivity of aryl bromides compared to aryl chlorides in such transformations.[8]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with an organoboron reagent (e.g., an aryl or vinyl boronic acid).[9][10][11] This is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.

-

Sonogashira Coupling: This allows for the formation of carbon-carbon triple bonds by coupling with a terminal alkyne, useful for the synthesis of various extended π-systems.

3.2.2. Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. The broader class of substituted isoquinolines has been extensively explored for various pharmacological activities.[1][2][12][13]

Kinase Inhibitors in Oncology

A significant area of application for isoquinoline derivatives is in the development of protein kinase inhibitors for cancer therapy.[14][15][16][17] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The isoquinoline scaffold can be elaborated to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth and survival. The bromo and chloro substituents on this compound can be strategically utilized to introduce functionalities that enhance binding affinity and selectivity for target kinases.

Other Potential Therapeutic Areas

Beyond oncology, isoquinoline derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial and antifungal activity[12]

-

Anti-inflammatory and analgesic properties[1]

-

Antiviral activity[2]

The versatile reactivity of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for these and other therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications for this compound, the following hazards are identified:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its dual halogenation at strategic positions provides a rich platform for diverse chemical modifications through well-established synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. While direct experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. The demonstrated importance of the substituted isoquinoline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a key intermediate for the synthesis of novel, biologically active molecules. As research in this area continues, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

Spectroscopic data for 8-Bromo-3-chloroisoquinoline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-3-chloroisoquinoline

This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It details the rationale behind experimental protocols and offers an expert interpretation of predicted spectroscopic data, establishing a framework for the confident characterization of this and similar halogenated heterocyclic compounds.

While publicly available experimental spectra for this compound (CAS 1029720-63-5) are scarce, this guide utilizes established spectroscopic principles and predictive models to present a robust analytical profile. The focus is on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure verification.

Molecular Structure and Properties

This compound is a disubstituted isoquinoline with the molecular formula C₉H₅BrClN.[1] Its structure presents a unique analytical challenge due to the presence of two different halogen atoms, which impart distinct and highly informative signatures in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the specific substitution pattern on the isoquinoline core.

Expertise & Experience: The Rationale Behind the NMR Protocol

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for many nonpolar to moderately polar organic compounds like the target molecule.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents because its signal appears upfield from most organic protons and carbons, preventing spectral overlap, and it is chemically inert.[3] A sample concentration of 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR is recommended to achieve an optimal signal-to-noise ratio within a reasonable acquisition time.[2][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.[2]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for sharp, well-resolved NMR signals.[3]

-

Filtration & Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

Visualization: NMR Sample Preparation Workflow

References

- 1. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-bromo-8-chloroisoquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of 8-Bromo-3-chloroisoquinoline

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline for Advanced Research and Development

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a synthetic intermediate, its value lies in the strategic placement of two distinct halogen atoms—bromine and chlorine—on the isoquinoline scaffold. This arrangement allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a robust platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its known physical and chemical properties, predicted spectral characteristics, synthetic utility, and critical safety protocols, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

The unique reactivity and physical characteristics of this compound stem directly from its molecular structure.

Chemical Structure

The structure consists of a fused benzene and pyridine ring system, forming the core isoquinoline nucleus. A bromine atom is substituted at the 8-position, and a chlorine atom is at the 3-position.

Caption: 2D structure of this compound.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance, procurement, and research documentation.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1029720-63-5[1] |

| Molecular Formula | C₉H₅BrClN[1] |

| Molecular Weight | 242.50 g/mol [1][2] |

| InChIKey | DBTXKDKSTIONNI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl[1] |

| Synonyms | 8-Bromo-3-chloro-isoquinoline, 8-Bromo-3-chloro-2-azanaphthalene[1] |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both biological and chemical systems, influencing everything from solubility to reaction kinetics. The data presented here are primarily based on computational models, as experimental data for this specific isomer is limited.

Summary of Properties

| Property | Value | Source |

| Monoisotopic Mass | 240.92939 Da | Computed[1] |

| XLogP3 | 3.8 | Computed[1] |

| Polar Surface Area | 12.9 Ų | Computed[1] |

| Appearance | Pale yellow to brownish solid | Inferred from related isomers[3] |

| Solubility | Soluble in organic solvents (DMSO, Ethanol) | Inferred from related isomers[3] |

Elucidation of Properties

-

Lipophilicity (XLogP3): With a value of 3.8, the compound is predicted to be highly lipophilic, suggesting good membrane permeability but potentially poor aqueous solubility. This is a critical parameter in drug design for predicting absorption and distribution.

-

Stability: As a halogenated aromatic heterocycle, the compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong light and incompatible materials like strong oxidizing agents.

-

Storage: It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated environment, away from sources of ignition[4].

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for structure verification and purity assessment. While experimental spectra are not publicly available, the expected characteristics can be reliably predicted.

Mass Spectrometry

The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion (M⁺). This pattern is a definitive signature for compounds containing this combination of halogens. The expected pattern would show prominent peaks at M, M+2, and M+4.

References

An In-depth Technical Guide to the Safety and Handling of 8-Bromo-3-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 8-Bromo-3-chloroisoquinoline. As a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended to serve as an essential resource for researchers and drug development professionals, offering not only procedural steps but also the scientific rationale behind them.

Compound Profile: this compound

This compound is a dihalogenated heterocyclic aromatic compound. The isoquinoline scaffold itself is a prominent structural motif in a vast number of natural products and synthetic compounds with diverse biological activities, including use as anesthetics, antihypertensives, and antiretroviral agents.[1][2][3] The introduction of bromine and chlorine atoms onto the isoquinoline core significantly modifies its electronic properties and reactivity, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | --INVALID-LINK--[4] |

| Molecular Weight | 242.50 g/mol | --INVALID-LINK--[4] |

| CAS Number | 1029720-63-5 | --INVALID-LINK--[4] |

| Appearance | Solid (predicted) | - |

| Predicted XLogP3 | 3.8 | --INVALID-LINK--[4] |

| Predicted Monoisotopic Mass | 240.92939 Da | --INVALID-LINK--[5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact which can lead to irritation and systemic toxicity. |

| Body Protection | A chemically resistant lab coat and closed-toe shoes. | To protect the skin from accidental spills. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors which can cause respiratory tract irritation and may be harmful. |

Toxicology Profile

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

General Handling

-

Engineering Controls: All manipulations of this compound, including weighing and preparing solutions, must be performed in a well-ventilated chemical fume hood.

-

Avoiding Contamination: Use dedicated spatulas and glassware. Avoid creating dust.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines. A common approach involves the construction of the isoquinoline core followed by halogenation. For instance, a suitable precursor, such as a substituted β-phenylethylamine, could undergo a Bischler-Napieralski or Pictet-Spengler reaction, followed by chlorination and bromination steps.[9] The regioselectivity of the halogenation would be a critical consideration in such a synthesis.[10][11]

Reactivity Profile and Key Applications

The two halogen substituents on the isoquinoline ring have different reactivities, which can be exploited for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[12] This differential reactivity allows for sequential functionalization, making this compound a valuable building block for creating complex molecular architectures.

One of the most important applications of this class of compounds is in Palladium-Catalyzed Cross-Coupling Reactions , particularly the Suzuki-Miyaura coupling .[12][13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. The reaction selectively proceeds at the more reactive C-Br bond.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 6. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. acgpubs.org [acgpubs.org]

- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

A Comprehensive Safety and Handling Guide for 8-Bromo-3-chloroisoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 8-Bromo-3-chloroisoquinoline. As a halogenated heterocyclic compound, it serves as a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its material safety profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes data from authoritative sources to provide a practical and comprehensive safety framework.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring an isoquinoline core substituted with both bromine and chlorine atoms.[1] Its precise identification is critical for regulatory compliance and accurate experimental documentation.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1029720-63-5 | PubChem[1] |

| Molecular Formula | C₉H₅BrClN | PubChem[1] |

| Molecular Weight | 242.50 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | PubChem[1] |

| InChIKey | DBTXKDKSTIONNI-UHFFFAOYSA-N | PubChem[1] |

The physicochemical properties of a compound dictate its behavior under various experimental conditions and are essential for developing appropriate handling and storage protocols. The data below are primarily computed properties, as extensive experimental data for this specific molecule are not widely published.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Monoisotopic Mass | 240.92939 Da | PubChem[1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[1] The primary risks are associated with acute toxicity via multiple exposure routes and irritation to the skin, eyes, and respiratory system.[1][2] Understanding these hazards is the first step in implementing effective safety controls.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1][2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | PubChem[1][2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | PubChem[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1][2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |

The following diagram illustrates the pathways from exposure to potential health effects, providing a clear visual summary of the compound's toxicological profile.

Caption: GHS hazard pathways for this compound.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality for these controls is directly linked to the identified hazards:

-

Chemical Fume Hood: Mandatory for all manipulations. This is the primary engineering control to mitigate the "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) hazards by containing vapors and dust.[3][4]

-

Eyewash Stations and Safety Showers: Must be readily accessible. Their proximity is crucial for immediate decontamination in the event of accidental eye (H319) or skin (H315) contact.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent serious eye irritation.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact. This addresses the "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) warnings.[4]

-

Body Protection: A lab coat must be worn to protect against skin contact.[4]

-

Standard Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step minimizes exposure.

Caption: Workflow for safe handling and solution preparation.

Step-by-Step Methodology:

-

Preparation: Ensure a chemical fume hood is certified and operational. Place an absorbent, disposable liner on the work surface.

-

Don PPE: Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[4]

-

Weighing: Inside the fume hood, carefully transfer the required amount of this compound onto a weigh boat or paper. The key is to minimize the generation of airborne dust.

-

Dissolution: Add the desired solvent to your reaction vessel first, then slowly add the weighed solid. This prevents clumping and reduces the chance of splashing the solid material.

-

Labeling: Immediately cap and label the container with the full chemical name, concentration, solvent, date, and appropriate GHS pictograms.

-

Decontamination: Wipe down the spatula and any surfaces that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Final Steps: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[5]

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical. The following procedures are based on standard chemical safety guidelines.

Caption: Decision tree for initial response to chemical exposure.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Keep away from incompatible materials such as strong oxidizing agents.[3] Storing under an inert atmosphere may be considered to ensure long-term stability.[6]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. The material and its container must be disposed of as hazardous waste.[3]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[3]

-

Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

This guide provides a foundational understanding of the safety requirements for handling this compound. Always consult the specific Safety Data Sheet provided by your supplier before use and adhere to your institution's safety protocols.

References